An In-Depth Technical Guide to the Physicochemical Properties of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and established analytical methodologies to offer a robust predictive and practical framework for researchers. Key parameters crucial for drug discovery and development, including molecular structure, molecular weight, and predicted lipophilicity, are discussed. Furthermore, detailed experimental protocols for determining critical properties such as solubility, partition coefficient (logP), and dissociation constant (pKa) are provided to empower researchers in their laboratory investigations.
Introduction: Understanding the Core Moiety
6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile belongs to the class of substituted pyridines, a scaffold of immense importance in medicinal chemistry. The pyridine ring is a key feature in numerous approved pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The incorporation of a methylpiperazine group at the 6-position and a nitrile group at the 2-position introduces specific electronic and steric features that are expected to significantly influence the molecule's physicochemical behavior and its potential interactions with biological targets.
The methylpiperazine moiety, a common functional group in pharmacologically active compounds, can impact solubility and basicity, and often plays a role in a molecule's pharmacokinetic profile. The electron-withdrawing nature of the nitrile group can affect the electron density of the pyridine ring, influencing its reactivity and the basicity of the pyridine nitrogen. A thorough understanding of these physicochemical properties is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing and interpreting biological assays.
Molecular and Physicochemical Profile
A foundational aspect of characterizing any chemical entity is to establish its fundamental molecular and physical properties. While comprehensive experimental data for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is limited, we can define its basic molecular characteristics and provide predictions for key physicochemical parameters based on its structure and data from closely related isomers.
Chemical Structure and Identification
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IUPAC Name: 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
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Synonyms: 6-(4-Methylpiperazin-1-yl)picolinonitrile
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CAS Number: 1175689-23-2[1]
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Molecular Formula: C₁₁H₁₄N₄
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Molecular Weight: 202.26 g/mol
The structural arrangement of this molecule is key to its properties. The 1,2,6-substitution pattern on the pyridine ring creates a specific spatial and electronic environment.
Diagram: Chemical Structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
Caption: 2D structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.
Predicted Physicochemical Properties
In the absence of extensive experimental data for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, computational predictions and data from its isomer, 4-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (CAS 1247612-36-7), can provide valuable insights.
| Property | Predicted/Isomer Value | Comments |
| Molecular Weight | 202.26 g/mol | Calculated from the molecular formula C₁₁H₁₄N₄.[2][3] |
| Topological Polar Surface Area (TPSA) | 43.16 Ų | Computed for the 4-isomer. TPSA is a key predictor of drug absorption and brain penetration.[3] |
| logP (Octanol-Water Partition Coefficient) | 0.70508 | Computed for the 4-isomer. This value suggests a relatively balanced hydrophilic-lipophilic character.[3] |
Note: These values, particularly TPSA and logP, are computational predictions for an isomer and should be used as estimations. Experimental determination is crucial for definitive characterization.
Core Physicochemical Parameters: A Deeper Dive
The behavior of a drug candidate in a biological system is governed by a triad of fundamental physicochemical properties: solubility, lipophilicity (logP), and acidity/basicity (pKa). Understanding and measuring these parameters is a cornerstone of drug development.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. The presence of the basic nitrogen atoms in the piperazine and pyridine rings suggests that the solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile will be pH-dependent, likely increasing in acidic conditions due to salt formation.
Causality in Experimental Choice: For ionizable compounds, a thermodynamic solubility assay across a range of pH values is essential. This approach provides a comprehensive understanding of how the compound will behave in different physiological environments, such as the stomach (acidic) and the intestine (neutral to slightly basic).
Lipophilicity (logP/logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key factor in its ability to cross cell membranes. The octanol-water partition coefficient (logP for neutral species, logD for ionizable species at a specific pH) is the standard measure of lipophilicity. The predicted logP of the 4-isomer (0.70508) suggests that 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is likely to have a moderate degree of lipophilicity, a desirable trait for many drug candidates.
Causality in Experimental Choice: The shake-flask method is considered the "gold standard" for logP/logD determination due to its direct measurement principle.[4][5] However, for high-throughput screening, chromatographic methods can provide a more rapid, albeit indirect, assessment.
Acidity/Basicity (pKa)
The pKa value(s) of a molecule dictate its ionization state at a given pH. This, in turn, influences its solubility, lipophilicity, and ability to interact with biological targets. 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile has multiple basic centers: the pyridine nitrogen and the two nitrogens of the piperazine ring. The pKa of the pyridine nitrogen will be influenced by the electron-withdrawing nitrile group, likely making it less basic than unsubstituted pyridine. The piperazine nitrogens will have their own distinct pKa values.
Causality in Experimental Choice: Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant is added. For compounds with low aqueous solubility, a mixed-solvent system (e.g., water-methanol) can be employed, with subsequent extrapolation to aqueous pKa.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.
Protocol for Thermodynamic Solubility Determination
Diagram: Workflow for Thermodynamic Solubility Measurement
